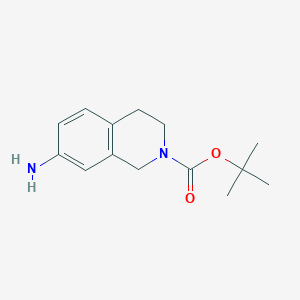

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRBXKCSGCUXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622143 | |

| Record name | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171049-41-5 | |

| Record name | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171049-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Strategies

The Bischler-Napieralski reaction offers a route to construct the isoquinoline core. Starting from β-phenylethylamides, cyclization using phosphoryl chloride (POCl₃) or other Lewis acids generates 3,4-dihydroisoquinolines, which can subsequently undergo Boc protection.

Direct Amination

Palladium-catalyzed C–H amination of tert-butyl 7-halo-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives provides an advanced route, though this method is less commonly reported due to catalyst costs and regioselectivity challenges.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Boc Protection | 85–90% | High efficiency; minimal byproducts | Requires pre-synthesized amine precursor |

| Nitro Reduction | 62% | Scalable; cost-effective reagents | Longer reaction time; iron disposal |

| Cyclization | 50–70% | Builds core structure from simple starting materials | Multi-step; moderate yields |

Experimental Optimization

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) improve Boc protection kinetics, while protic solvents (e.g., methanol) enhance nitro reduction rates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to isoquinoline derivatives exhibit anticancer properties. A study demonstrated that tert-butyl 7-amino-3,4-dihydroisoquinoline derivatives could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with biological targets involved in cancer progression.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Isoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block for Complex Molecules

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of various alkaloids and other nitrogen-containing compounds.

Case Studies

Study on Anticancer Properties

A notable case study published in Journal of Medicinal Chemistry explored the anticancer effects of isoquinoline derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating their potency.

Neuroprotective Study

In another study published in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal death and improved cell viability compared to untreated controls.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The biological and physicochemical properties of dihydroisoquinoline derivatives are highly dependent on substituents at position 5. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -CN) : Enhance metabolic stability and binding affinity in CNS-targeting compounds but may reduce solubility .

- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may increase susceptibility to oxidative metabolism .

- Halogenation (e.g., -Cl, -F): Chlorine at position 7 (as in 6-amino-7-chloro derivative) enhances electrophilicity, making it suitable for nucleophilic substitution reactions in anticancer drug synthesis .

Biological Activity

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 171049-41-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the isoquinoline family, which has been associated with various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- IUPAC Name : tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate

- Physical Form : Solid

- Purity : ≥97% .

The biological activity of this compound is largely attributed to its structural features that allow interaction with various biological targets. The isoquinoline core is known to exhibit interactions with enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds were promising when compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | MCF-7 | 0.0266 | |

| tert-butyl 7-amino... | MCF-7 | TBD | |

| Other Isoquinoline Derivative | HepG2 | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain isoquinoline derivatives possess antibacterial and antifungal activities against a range of pathogens. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

Table 2: Antimicrobial Activity

| Pathogen | Compound Tested | Activity (Zone of Inhibition) |

|---|---|---|

| Staphylococcus aureus | tert-butyl 7-amino... | TBD |

| Escherichia coli | tert-butyl 7-amino... | TBD |

| Candida albicans | Isoquinoline Derivative | TBD |

Case Studies

- Anticancer Efficacy in MCF-7 Cells : A recent study evaluated the cytotoxic effects of various isoquinoline derivatives on MCF-7 cells. The results indicated that the tested compound exhibited a dose-dependent response leading to significant cell death at higher concentrations.

- Antimicrobial Screening : Another research effort focused on the antimicrobial efficacy of isoquinoline derivatives against several bacterial strains. The results highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodology : Utilize tert-butyl carbamate (Boc) protection for the amine group to prevent unwanted side reactions during synthesis. Intermediate halogenation (e.g., bromo or fluoro analogs) can facilitate subsequent nucleophilic substitution to introduce the amino group (see halogenated analogs in ). Reductive amination or catalytic hydrogenation may be employed for final functionalization. Confirm purity via column chromatography and monitor reactions using TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in sealed, moisture-free containers at 2–8°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or heat, as decomposition may release CO, CO₂, or nitrogen oxides . Use inert atmospheres (N₂/Ar) for air-sensitive reactions. Always consult safety data for analogs (e.g., fluoro-substituted derivatives) to anticipate hazards like skin/eye irritation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identify proton environments (e.g., Boc tert-butyl group at δ ~1.4 ppm, dihydroisoquinoline ring protons between δ 2.5–4.5 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : Use ESI+ to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) from the Boc group. Cross-validate with analogs lacking the amino group (e.g., hydroxy or halogen derivatives) .

Advanced Research Questions

Q. How does the amino group at position 7 influence the compound's reactivity compared to halogen or hydroxy substituents?

- Methodology : Compare electronic effects via DFT calculations or Hammett studies. The amino group’s electron-donating nature may increase nucleophilicity at adjacent positions, contrasting with halogen substituents (electron-withdrawing). Test reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitutions using halogenated analogs (e.g., 7-bromo derivatives) as controls .

Q. What methodological challenges arise in analyzing enantiomeric purity of tert-butyl-protected dihydroisoquinoline derivatives?

- Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis. For diastereomeric resolution, synthesize analogs with bulky substituents (e.g., tert-butyl) to enhance stereochemical discrimination .

Q. How can contradictory stability data between different substituted analogs be resolved?

- Methodology : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 1–3 months). Monitor degradation via HPLC-MS and compare with halogenated (e.g., 7-fluoro) or hydroxy-substituted analogs. Correlate decomposition pathways (e.g., Boc cleavage vs. ring oxidation) using Arrhenius modeling .

Q. What strategies mitigate hazards associated with decomposition products like HF or nitrogen oxides during thermal analysis?

- Methodology : Use gas scrubbers (e.g., NaOH traps for HF) and ensure fume hoods with HEPA filters during thermogravimetric analysis (TGA). For nitrogen oxides, employ catalytic converters or chemisorption tubes. Reference safety protocols for fluoro-substituted analogs, which share similar decomposition risks .

Q. How can regioselective functionalization be achieved in dihydroisoquinoline scaffolds?

- Methodology : Utilize directing groups (e.g., Boc at position 2) to steer electrophilic substitution to position 7. For amino group installation, optimize Pd-catalyzed C–H amination or employ transition-metal templates (e.g., Ru or Ir) for sp³ C–H activation. Validate regioselectivity via NOE NMR or X-ray crystallography .

Data Contradiction Analysis

- Example : Discrepancies in reported storage stability may arise from substituent-specific degradation kinetics. For instance, amino groups may accelerate hydrolysis under acidic conditions compared to halogenated analogs. Replicate studies under standardized protocols (pH, temperature) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.